4-(3-Thienyl)isoquinoline
Overview
Description
4-(3-Thienyl)isoquinoline is a heterocyclic compound that has garnered significant interest due to its potential biological properties, including anticancer, antifungal, and antibacterial activities. The compound consists of an isoquinoline ring fused with a thiophene ring, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Thienyl)isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance . The reaction involves the coupling of a boronic acid derivative of thiophene with a halogenated isoquinoline in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may also utilize the Suzuki–Miyaura coupling due to its scalability and efficiency. The process involves the use of readily available boronic acids and halogenated isoquinolines, making it a cost-effective method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Thienyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(3-Thienyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Thienyl)isoquinoline involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound may inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis.
Antifungal and Antibacterial Activity: It disrupts the cell membrane integrity of pathogens, leading to cell death.
Comparison with Similar Compounds
Isoquinoline: A parent compound with similar structural features but lacks the thiophene ring.
Thiophene: A sulfur-containing heterocycle that shares the thiophene ring structure with 4-(3-Thienyl)isoquinoline.
Uniqueness: this compound is unique due to its fused ring structure, combining the properties of both isoquinoline and thiophene. This fusion enhances its biological activity and makes it a versatile compound in various applications .
Properties
IUPAC Name |
4-thiophen-3-ylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHUZGCWUGZUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.